3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC21415571
InChI: InChI=1S/C16H15N3O2/c1-11-6-2-5-9-14(11)21-10-15-18-13-8-4-3-7-12(13)16(20)19(15)17/h2-9H,10,17H2,1H3
SMILES: CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol

3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone

CAS No.:

Cat. No.: VC21415571

Molecular Formula: C16H15N3O2

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone -

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
IUPAC Name 3-amino-2-[(2-methylphenoxy)methyl]quinazolin-4-one
Standard InChI InChI=1S/C16H15N3O2/c1-11-6-2-5-9-14(11)21-10-15-18-13-8-4-3-7-12(13)16(20)19(15)17/h2-9H,10,17H2,1H3
Standard InChI Key MNGVORPYHMNFDM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N
Canonical SMILES CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N

Chemical Structure and Properties

3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone is characterized by its heterocyclic quinazolinone core structure with distinct functional groups at key positions. The compound has the following fundamental properties:

  • Molecular Formula: C16H15N3O2

  • Molecular Weight: 281.31 g/mol

  • Structure: Contains a quinazolinone core with an amino group at position 3 and a 2-methylphenoxy moiety connected via a methyl bridge at position 2

  • IUPAC Name: 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone

The compound features a 4(3H)-quinazolinone scaffold, which consists of a fused benzene and pyrimidine ring system with a carbonyl group at position 4 and nitrogen atoms at positions 1 and 3. The presence of the 3-amino group is particularly significant as it provides a reactive site for further derivatization and may contribute to hydrogen bonding interactions with biological targets.

Structural Comparison to Related Quinazolinones

Table 1: Structural Comparison of 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone with Related Compounds

CompoundR2 SubstituentR3 SubstituentMolecular Weight (g/mol)
3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone(2-methylphenoxy)methylAmino281.31
3-amino-2-methyl-4(3H)quinazolinoneMethylAmino175.19
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one2-ChlorophenylAmino271.70
3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinonePhenyl2-Aminoethyl265.31

Biological Activities and Mechanisms

Structure-Activity Relationship Insights

Based on studies of related compounds, the following structure-activity relationships might apply to 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone:

  • The 3-amino group serves as a critical pharmacophore in many quinazolinone derivatives

  • The ortho-substituted phenoxy group (2-methylphenoxy) at position 2 may enhance receptor binding and specificity

  • The methylene bridge connecting the phenoxy group might provide optimal spatial orientation for interaction with biological targets

Research on similar compounds indicates that 2-(2-substituted-phenoxy) derivatives often show enhanced biological activity compared to unsubstituted phenoxy analogs. For instance, 2-(2-chlorophenoxy) and 2-(2,4-dichlorophenoxy) derivatives demonstrate significant anticonvulsant effects, suggesting that the 2-methylphenoxy group in our target compound might confer similar properties .

Chemical Reactivity and Derivatization

Comparison with Other 3-Amino Quinazolinones

Research on related 3-amino-quinazolinones suggests that these compounds can serve as starting materials for a wide range of derivatives. For example, 3-amino-2-methyl-4(3H)-quinazolinone has been used to synthesize:

  • 2-methyl-3-[3′-aminophthalimido]-4(3H)-quinazolinone

  • 2-alkyl-3-(methylamino)-4(3H)-quinazolinone

  • 3-amino-2-chloromethyl-4(3H)-quinazolinone

The structural similarity suggests that 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone could undergo similar transformations, potentially yielding a library of derivatives with diverse biological profiles.

Future Research Directions

Knowledge Gaps

Despite the potential importance of 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone, several knowledge gaps exist:

  • Detailed synthesis procedures specific to this compound

  • Comprehensive evaluation of its biological activities

  • Crystal structure determination

  • Pharmacokinetic and pharmacodynamic profiles

  • Structure-activity relationships in comparison with close analogs

Recommended Research Priorities

Future research on 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone should prioritize:

  • Development and optimization of synthetic routes, including green chemistry approaches

  • Comprehensive biological activity screening, particularly for anticonvulsant, antimicrobial, and anti-inflammatory properties

  • Investigation of structure-activity relationships through systematic modification of the basic scaffold

  • Exploration of its potential as a building block for novel drug candidates

  • Computational studies to predict binding modes with potential biological targets

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